molecular formula C21H19N3O3S2 B11501796 5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11501796
M. Wt: 425.5 g/mol
InChI Key: IFGDFTWAJNCHHO-UHFFFAOYSA-N
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Description

5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate thioamides with hydrazonoyl halides. The reaction is carried out in the presence of a base such as triethylamine in a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired thiazolo[4,5-d]pyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as topoisomerase I. By binding to the topoisomerase I/DNA complex, the compound stabilizes the complex and prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cancer cell proliferation . This mechanism is similar to that of other topoisomerase I inhibitors like camptothecin derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets. Its dual aromatic substitution and the presence of a sulfur atom in the thiazole ring contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

5-(3,4-diethoxyphenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C21H19N3O3S2/c1-3-26-15-11-10-13(12-16(15)27-4-2)18-22-19-17(20(25)23-18)29-21(28)24(19)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,23,25)

InChI Key

IFGDFTWAJNCHHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OCC

Origin of Product

United States

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